[1-[(Methylamino)methyl]cyclopropyl]methanol HCl

Medicinal chemistry Building block differentiation Calcium channel modulator synthesis

[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride (CAS 2309475-53-2) is a synthetic cyclopropyl amino alcohol building block supplied as the hydrochloride salt for enhanced aqueous solubility and solid-state stability. Its free base (CAS 959238-63-2) exhibits a predicted LogP of -0.70, polar surface area (PSA) of 32.26 Ų, and predicted boiling point of 168.1±13.0 °C at 760 mmHg.

Molecular Formula C6H14ClNO
Molecular Weight 151.63
CAS No. 2309475-53-2
Cat. No. B2757554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(Methylamino)methyl]cyclopropyl]methanol HCl
CAS2309475-53-2
Molecular FormulaC6H14ClNO
Molecular Weight151.63
Structural Identifiers
SMILESCNCC1(CC1)CO.Cl
InChIInChI=1S/C6H13NO.ClH/c1-7-4-6(5-8)2-3-6;/h7-8H,2-5H2,1H3;1H
InChIKeyPNJMEGNTUJBEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS 2309475-53-2): Cyclopropyl Amino Alcohol Hydrochloride Building Block for Pharmaceutical Synthesis


[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride (CAS 2309475-53-2) is a synthetic cyclopropyl amino alcohol building block supplied as the hydrochloride salt for enhanced aqueous solubility and solid-state stability . Its free base (CAS 959238-63-2) exhibits a predicted LogP of -0.70, polar surface area (PSA) of 32.26 Ų, and predicted boiling point of 168.1±13.0 °C at 760 mmHg . The compound serves as a key intermediate in the synthesis of calcium channel blockers, with its cyclopropyl ring providing conformational constraint and the secondary N-methylamine and primary alcohol functionalities offering orthogonal derivatization handles . The hydrochloride salt form (MW 151.63 g/mol, C₆H₁₄ClNO) is available at purities up to 98% (HPLC) from commercial suppliers .

Why [1-[(Methylamino)methyl]cyclopropyl]methanol HCl Cannot Be Replaced by Close Cyclopropyl Amino Alcohol Analogs in Medicinal Chemistry Campaigns


Substituting [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS 2309475-53-2) with its closest structural analogs—(1-(methylamino)cyclopropyl)methanol HCl (CAS 1803606-33-8) or [1-(aminomethyl)cyclopropyl]methanol HCl (CAS 1400877-64-6)—introduces measurable and consequential changes in molecular properties that propagate through the synthetic route to the final drug candidate. The target compound possesses a methylene spacer (-CH₂-) between the cyclopropyl ring and the N-methylamino group, absent in the direct analog CAS 1803606-33-8, resulting in a molecular weight increase of 14.02 Da (151.63 vs. 137.61 g/mol) and altered steric and conformational parameters . Compared to the des-methyl analog CAS 1400877-64-6, the N-methylation of the target compound reduces the topological polar surface area by 30.3% (32.26 vs. 46.3 Ų) and decreases hydrogen bond donor count from 3 to 2 [1]. These differences—each individually quantifiable—directly impact physicochemical properties including lipophilicity, permeability, and metabolic stability. Consequently, SAR conclusions drawn from one scaffold cannot be reliably extrapolated to another without re-optimization [2].

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS 2309475-53-2)


Methylene Spacer Structural Differentiation: MW and Physicochemical Comparison vs. (1-(Methylamino)cyclopropyl)methanol HCl (CAS 1803606-33-8)

The target compound [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS 2309475-53-2) contains a methylene spacer (-CH₂-) inserted between the cyclopropyl C1 position and the methylamino nitrogen, a structural feature absent in the closest direct analog, (1-(methylamino)cyclopropyl)methanol HCl (CAS 1803606-33-8), where the methylamino group is attached directly to the cyclopropyl ring . This homologation results in a molecular weight increase of 14.02 Da (151.63 vs. 137.61 g/mol, a 10.2% increase) and a shift in free base density from approximately 0.99 g/cm³ to 1.0 g/cm³ . The methylene spacer extends the distance between the amine nitrogen and the cyclopropyl ring centroid, altering steric bulk, conformational flexibility, and the trajectory of the amine vector in three-dimensional space—parameters critical for protein-ligand interactions in calcium channel α₂δ subunit binding [1]. This structural difference precludes direct substitution in any SAR series where the spatial orientation of the basic amine is a pharmacophoric requirement [2].

Medicinal chemistry Building block differentiation Calcium channel modulator synthesis

N-Methylation Advantage: Polar Surface Area and Hydrogen Bond Donor Comparison vs. [1-(Aminomethyl)cyclopropyl]methanol HCl (CAS 1400877-64-6)

The N-methylation of [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS 2309475-53-2) differentiates it from the des-methyl primary amine analog [1-(aminomethyl)cyclopropyl]methanol HCl (CAS 1400877-64-6). The target compound's free base exhibits a predicted topological polar surface area (TPSA) of 32.26 Ų, compared to 46.3 Ų for the des-methyl analog—a 30.3% reduction . The predicted LogP of the target compound is -0.70, compared to literature values of -0.84 to +0.42 for the des-methyl analog (depending on measurement method) . Critically, the N-methyl group also reduces the hydrogen bond donor count from 3 (primary amine NH₂ + alcohol OH) to 2 (secondary amine NH + alcohol OH) [1]. These combined differences—lower TPSA, higher lipophilicity, and reduced H-bond donor count—predict improved passive membrane permeability for the N-methylated compound based on established drug-likeness rules (e.g., TPSA < 90 Ų for CNS penetration; rotatable bonds ≤ 3; H-bond donors ≤ 3) [2].

CNS drug design Blood-brain barrier penetration Physicochemical profiling

Hydrochloride Salt Form: Aqueous Solubility and Solid-State Stability Advantage Over Free Base (CAS 959238-63-2)

[1-[(Methylamino)methyl]cyclopropyl]methanol is supplied as the hydrochloride salt (CAS 2309475-53-2) rather than the free base (CAS 959238-63-2). Amine hydrochlorides typically exhibit water solubility that is orders of magnitude greater than the corresponding free base amines: for example, cocaine hydrochloride is soluble at 1 g per 0.5 mL of water versus the free base which is soluble at only 1 g per 600 mL of water (~1,200-fold difference) [1]. The free base of the target compound is a solid with a predicted pKa of 15.10±0.10 (alcohol group deprotonation) and an amine pKa estimated at ~9-10 (typical for secondary N-methylamines), meaning the hydrochloride salt ensures protonation of the amine at physiological and formulation-relevant pH ranges (pH 1-7), maintaining water solubility . Commercial specifications for the HCl salt include purity grades up to 98% with defined storage conditions (-20°C, dry, dark, sealed), whereas the free base requires storage at 0-8°C and is more susceptible to oxidation and carbonate formation upon exposure to atmospheric CO₂ . The HCl salt is available in quantities ranging from 100 mg to 25 g for research-scale procurement [2].

Formulation compatibility Aqueous solubility Solid-state stability

Commercial Purity Grade Differentiation: 98% vs. 95% Available Purity Compared to (1-(Methylamino)cyclopropyl)methanol HCl (CAS 1803606-33-8)

The target compound [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (CAS 2309475-53-2) is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1541866), 97% from Amatek Scientific (Product No. AM-2278) and Macklin, and ≥95% from CalpacLab . By comparison, the closest structural analog (1-(Methylamino)cyclopropyl)methanol HCl (CAS 1803606-33-8) is available at a maximum certified purity of 95% from Leyan (Product No. 1180425) and AKSci . This 3-percentage-point purity differential (98% vs. 95%) represents a 60% reduction in total impurity burden (2% vs. 5% total impurities), which is significant for applications requiring high-purity starting materials, such as late-stage functionalization in medicinal chemistry, GMP-adjacent synthesis, or analytical method development where unknown impurity peaks complicate HPLC/UPLC-MS interpretation [1]. The higher purity reduces the risk of side reactions caused by unidentified impurities that may contain reactive functional groups (e.g., residual cyclopropyl precursors, oxidation byproducts, or de-methylated variants) [2].

Procurement specification Quality assurance Synthetic reproducibility

Polar Surface Area Below CNS Penetration Threshold vs. Less Permeable (1-Aminocyclopropyl)methanol HCl (CAS 115652-52-3)

The free base of [1-[(Methylamino)methyl]cyclopropyl]methanol HCl exhibits a TPSA of 32.26 Ų, which is substantially below the commonly cited upper limit of 90 Ų and the preferred range of <60-70 Ų for optimal CNS penetration [1]. This compares favorably to the simpler cyclopropyl amino alcohol building block (1-aminocyclopropyl)methanol HCl (CAS 115652-52-3), which has a TPSA of 46.25 Ų and a LogP of +0.97 [2]. The target compound's combination of lower TPSA (32.26 vs. 46.25 Ų, Δ = -13.99 Ų) and more balanced LogP (-0.70 vs. +0.97, Δ = -1.67 log units) places it closer to the CNS multiparameter optimization (MPO) sweet spot [3]. Furthermore, the target compound has a vapor pressure of 0.5±0.7 mmHg at 25°C, flash point of 63.9±10.5 °C, and predicted boiling point of 168.1±13.0 °C—properties that facilitate safe laboratory handling and purification by standard techniques (e.g., distillation, recrystallization) compared to lower-boiling cyclopropylamine derivatives .

CNS multiparameter optimization Blood-brain barrier score Drug-likeness

Application Specificity: Calcium Channel Blocker Building Block vs. General-Purpose Cyclopropyl Amino Alcohols

Multiple independent vendor technical datasheets and chemical database entries consistently identify [1-[(Methylamino)methyl]cyclopropyl]methanol HCl (and its free base) specifically as a reagent used in the synthesis of calcium channel blockers, particularly those targeting cardiovascular indications and the α₂δ subunit of voltage-gated calcium channels . This application specificity is supported by the broader patent and medicinal chemistry literature: cyclopropyl β-amino acid derivatives bearing N-alkylamino alcohol motifs have been demonstrated as potent binders of the α₂δ subunit of voltage-gated calcium channels, the same pharmacological target engaged by the marketed drugs gabapentin (Neurontin®) and pregabalin (Lyrica®) [1]. The target compound's structural features—a cyclopropyl ring for conformational constraint, a hydroxymethyl group for further functionalization (e.g., esterification, oxidation to carboxylic acid), and an N-methyl secondary amine for amide coupling or reductive amination—align with the pharmacophoric requirements observed in α₂δ ligand SAR studies, where the basic amine-nitrogen distance from the cyclopropyl core and the N-substitution pattern critically influence binding affinity [2]. By contrast, simpler cyclopropyl amino alcohols such as (1-aminocyclopropyl)methanol HCl (CAS 115652-52-3) are primarily described as general intermediates for sartan antihypertensive synthesis (e.g., losartan, valsartan) rather than calcium channel modulators .

Calcium channel modulation α₂δ subunit ligands Gabapentinoid SAR

Best Research and Industrial Application Scenarios for [1-[(Methylamino)methyl]cyclopropyl]methanol HCl Based on Quantitative Differentiation Evidence


Lead Optimization of α₂δ Calcium Channel Ligands for Neuropathic Pain or Epilepsy Indications

Medicinal chemistry teams pursuing gabapentinoid back-up programs or novel α₂δ subunit calcium channel ligands should prioritize [1-[(Methylamino)methyl]cyclopropyl]methanol HCl as a core building block. The compound's TPSA of 32.26 Ų (vs. 46.3 Ų for the des-methyl analog) and LogP of -0.70 predict favorable CNS permeability, which is critical for anticonvulsant and analgesic efficacy at central calcium channel targets . Its N-methyl secondary amine and hydroxymethyl alcohol provide orthogonal handles for library synthesis: the alcohol can be oxidized to the carboxylic acid (mimicking the gabapentin/pregabalin pharmacophore) or esterified for prodrug strategies, while the N-methylamine can undergo reductive amination, amide coupling, or sulfonamide formation to explore SAR vectors at the α₂δ binding site [1].

Synthetic Route Development Requiring High-Purity (>97%) Starting Materials for Late-Stage Functionalization

For process chemistry groups developing scalable synthetic routes to cyclopropyl-containing drug candidates, the 98% purity grade available for [1-[(Methylamino)methyl]cyclopropyl]methanol HCl provides a 60% lower total impurity burden (2% vs. 5%) compared to the 95%-purity direct analog CAS 1803606-33-8 . This higher purity is particularly important in late-stage functionalization steps where reactive impurities can generate difficult-to-separate byproducts, compromising overall yield and purity of the final API intermediate. The HCl salt form also ensures consistent protonation state and solubility across batches, simplifying reaction optimization and workup procedures .

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration Optimization

Neuroscience-focused drug discovery teams designing CNS-penetrant small molecules should select [1-[(Methylamino)methyl]cyclopropyl]methanol HCl over simpler cyclopropyl amino alcohols based on its favorable CNS MPO profile [2]. With a TPSA of 32.26 Ų (well below the 60-70 Ų optimal range for CNS drugs), only 2 hydrogen bond donors, and a balanced LogP of -0.70, this building block introduces minimal pharmacokinetic liability when incorporated into larger lead molecules. In contrast, the des-methyl analog CAS 1400877-64-6 with a TPSA of 46.3 Ų and 3 H-bond donors has inherently lower predicted passive permeability, and the simpler (1-aminocyclopropyl)methanol analog (TPSA 46.25 Ų, LogP +0.97) resides outside the CNS MPO desirability zone [3].

Structure-Activity Relationship Studies Exploring the Methylene Spacer Effect on Target Binding

Medicinal chemists investigating the impact of the methylene spacer on ligand-protein interactions should procure [1-[(Methylamino)methyl]cyclopropyl]methanol HCl alongside its direct analog (1-(methylamino)cyclopropyl)methanol HCl (CAS 1803606-33-8) as a matched molecular pair . The +14.02 Da mass difference and altered amine-to-ring distance provide a clean SAR probe: any difference in biochemical or cellular potency between the two scaffolds can be directly attributed to the spatial repositioning of the basic amine relative to the cyclopropyl core, without confounding changes in N-substitution pattern or functional group count. This matched pair analysis is particularly valuable for mapping the basic amine recognition site within the α₂δ calcium channel subunit binding pocket [4].

Quote Request

Request a Quote for [1-[(Methylamino)methyl]cyclopropyl]methanol HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.